o-((5-Bromofuran-2-yl)methyl)hydroxylamine

Description

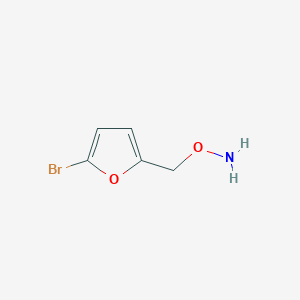

o-((5-Bromofuran-2-yl)methyl)hydroxylamine is a brominated furan derivative characterized by a hydroxylamine functional group attached to a methylene bridge at the ortho position of a 5-bromofuran ring. This compound is of interest in medicinal and synthetic chemistry due to the reactive hydroxylamine moiety, which can participate in nucleophilic additions, oxidations, and coordination chemistry.

Properties

Molecular Formula |

C5H6BrNO2 |

|---|---|

Molecular Weight |

192.01 g/mol |

IUPAC Name |

O-[(5-bromofuran-2-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C5H6BrNO2/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 |

InChI Key |

SFQNKIKKFFFILR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)CON |

Origin of Product |

United States |

Preparation Methods

The synthesis of o-((5-Bromofuran-2-yl)methyl)hydroxylamine involves several steps. One common method includes the bromination of furan followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxylamine group is then introduced using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .

Chemical Reactions Analysis

o-((5-Bromofuran-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Reduction: It can be reduced to form amines or other reduced products using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

o-((5-Bromofuran-2-yl)methyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of o-((5-Bromofuran-2-yl)methyl)hydroxylamine involves its ability to undergo oxidation and reduction reactions. The hydroxylamine group can participate in redox reactions, making it a useful intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with o-((5-Bromofuran-2-yl)methyl)hydroxylamine, as determined by cheminformatics analyses (similarity scores calculated using Tanimoto coefficients):

Key Observations:

Functional Group Influence : The hydroxylamine group in this compound distinguishes it from analogs like 1-(5-Bromofuran-2-yl)-N-methylmethanamine (CAS 889943-39-9), which has a tertiary amine. This difference likely impacts redox behavior and hydrogen-bonding capacity .

Stereochemical Effects : Chiral analogs (e.g., CAS 2241594-47-6 and 2241594-12-5) exhibit lower similarity scores (0.82), suggesting stereochemistry reduces overlap in electronic or spatial properties.

Salt Forms : Hydrochloride salts (CAS 2250241-99-5) show reduced similarity due to ionic interactions and solubility differences compared to the free base form of the target compound.

Key Research Findings

Synthetic Utility : Bromofuran derivatives are widely used in Suzuki-Miyaura couplings, where the bromine atom serves as a handle for cross-coupling. The hydroxylamine group in this compound may enable further functionalization via oxime or nitrone formation .

Pharmacological Potential: Analogs like 1-(5-Bromofuran-2-yl)ethanamine hydrochloride (CAS 2250241-99-5) have been explored as kinase inhibitors, suggesting that the target compound could be modified for similar applications.

Biological Activity

o-((5-Bromofuran-2-yl)methyl)hydroxylamine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

- Molecular Formula : C₇H₈BrN₃O

- Molecular Weight : 218.06 g/mol

- IUPAC Name : this compound

- Structural Representation : The compound features a furan ring substituted with a bromine atom and a hydroxylamine functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a biochemical probe, influencing enzyme activity and receptor binding due to its structural characteristics. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Biological Activity Overview

-

Antimicrobial Properties :

- Studies have indicated that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the bromine atom in the furan ring may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

-

Antioxidant Activity :

- Hydroxylamines are known for their antioxidant properties. Preliminary data suggest that this compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

-

Cytotoxic Effects :

- In vitro studies have shown that certain hydroxylamines can induce apoptosis in cancer cell lines. Further investigation is needed to determine if this compound exhibits similar effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Antioxidant Properties

Research conducted by Zhang et al. demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity, measured using DPPH radical scavenging assays. The compound's ability to reduce oxidative stress markers in cellular models was also noted.

Case Study 3: Cytotoxicity in Cancer Cells

A recent study explored the cytotoxic effects of various hydroxylamines on human breast cancer cell lines (MCF-7). The results indicated that this compound induced significant cell death at concentrations above 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.